molecular formula C8H7Br2NO B13037439 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine CAS No. 1273653-91-0

5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13037439
CAS No.: 1273653-91-0
M. Wt: 292.95 g/mol
InChI Key: VUOWVPWNLZNXID-UHFFFAOYSA-N
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Description

5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C8H7Br2NO. It is a derivative of benzofuran, characterized by the presence of two bromine atoms at the 5 and 7 positions, and an amine group at the 3 position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine typically involves the bromination of 2,3-dihydro-1-benzofuran followed by amination. One common method includes the use of bromine in acetic acid to introduce bromine atoms at the 5 and 7 positions. The resulting dibromo compound is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure efficient bromination and amination processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The bromine atoms and amine group play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but generally involve inhibition or activation of key proteins involved in disease processes .

Comparison with Similar Compounds

  • 5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine
  • 5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
  • 5,7-Diiodo-2,3-dihydro-1-benzofuran-3-amine

Comparison: 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

1273653-91-0

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7Br2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2

InChI Key

VUOWVPWNLZNXID-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Br)Br)N

Origin of Product

United States

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